molecular formula C8H14Cl2N2 B13766874 N-propyl-2-Pyridinamine Dihydrochloride

N-propyl-2-Pyridinamine Dihydrochloride

Cat. No.: B13766874
M. Wt: 209.11 g/mol
InChI Key: XJUNRHHEKRFVBM-UHFFFAOYSA-N
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Description

N-propyl-2-Pyridinamine Dihydrochloride is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-Pyridinamine Dihydrochloride typically involves the alkylation of 2-pyridinamine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving higher temperatures and pressures compared to laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-Pyridinamine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms of pyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced pyridine compounds, and various substituted pyridines depending on the reagents and conditions used.

Scientific Research Applications

N-propyl-2-Pyridinamine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-propyl-2-Pyridinamine Dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-Pyridinamine Dihydrochloride
  • N-ethyl-2-Pyridinamine Dihydrochloride
  • N-butyl-2-Pyridinamine Dihydrochloride

Uniqueness

N-propyl-2-Pyridinamine Dihydrochloride is unique due to its specific alkyl chain length, which influences its chemical reactivity and physical properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

N-propylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-2-6-9-8-5-3-4-7-10-8;;/h3-5,7H,2,6H2,1H3,(H,9,10);2*1H

InChI Key

XJUNRHHEKRFVBM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=N1.Cl.Cl

Origin of Product

United States

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